molecular formula C16H23N3O3 B7917890 [1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7917890
M. Wt: 305.37 g/mol
InChI Key: FPFKKHFPYSAYRQ-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester: is a complex organic compound that features a piperidine ring, an amino-acetyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino-acetyl group and the benzyl ester moiety. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or amines, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester: can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Carbamic acid esters: These compounds feature the carbamic acid ester moiety and may exhibit similar chemical reactivity.

    Amino-acetyl derivatives: These compounds contain the amino-acetyl group and may have comparable biological properties.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKKHFPYSAYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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